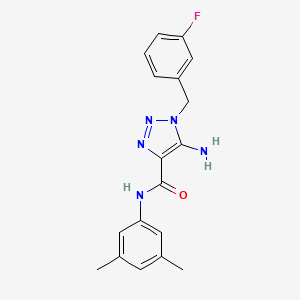

5-amino-N-(3,5-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound (CAS: 899981-68-1, molecular weight: 339.37 g/mol) is a 1,2,3-triazole-4-carboxamide derivative featuring a 3-fluorobenzyl group at the 1-position and a 3,5-dimethylphenyl substituent on the carboxamide nitrogen (Figure 1). Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, followed by functional group modifications.

Properties

IUPAC Name |

5-amino-N-(3,5-dimethylphenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O/c1-11-6-12(2)8-15(7-11)21-18(25)16-17(20)24(23-22-16)10-13-4-3-5-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQQELFXUCUVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(3,5-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H18FN5O

- Molecular Weight : 339.374 g/mol

- CAS Number : 7386143

The compound features a triazole ring, which is recognized for its role as a pharmacophore in various biological systems. The presence of the amino and carboxamide functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole moiety can mimic other heterocycles, facilitating binding to enzymes and receptors through:

- Hydrogen Bonding : Interactions with amino acids in active sites.

- Hydrophobic Interactions : Stabilization of the compound within lipid environments.

- Coordination with Metal Ions : Potential involvement in metalloenzyme catalysis.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. For instance, studies have highlighted the potential of similar triazole compounds in inhibiting the growth of Candida species and Staphylococcus aureus.

Antiparasitic Activity

A notable study explored the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated submicromolar potency in inhibiting the intracellular parasite in VERO cells. Optimization efforts have led to improved aqueous solubility and metabolic stability, enhancing its potential as a therapeutic agent against Chagas disease .

Anticancer Activity

The compound's structural attributes suggest potential anticancer properties. Triazole derivatives have been linked to modulating pathways involved in cancer cell proliferation and survival. Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, although further research is required to elucidate its full anticancer profile.

Case Studies and Research Findings

A series of studies have focused on optimizing triazole derivatives for enhanced biological activity:

- Chagas Disease Study :

- Antimicrobial Screening :

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Fluorine substitutions (e.g., 3-fluorobenzyl vs. 4-fluorobenzyl) influence lipophilicity and metabolic stability. The 3-fluorobenzyl group in the target compound may confer resistance to oxidative metabolism compared to non-fluorinated analogs .

Antiproliferative Activity

- The target compound’s structural analogs exhibit varied anticancer activities. For example: 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Demonstrated significant activity against CNS cancer SNB-75 cells (Growth Inhibition, GP = -27.30%) . 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Active against renal cancer RXF 393 cells (GP = -13.42%) .

- The target compound’s 3,5-dimethylphenyl group may enhance selectivity for kinase targets (e.g., B-Raf) compared to dichlorophenyl analogs, though direct activity data are unavailable .

Metabolic Stability

- The fluorinated benzyl group in the target compound likely reduces phase I metabolism (e.g., cytochrome P450 oxidation) compared to CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide), which undergoes cleavage into inactive metabolites like 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.